Androstenedione

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

In water, 66 mg/L at 20 °C, pH 6.5 (EU Method A.6, Water Solubility, flask method)

0.0578 mg/mL

Synonyms

Canonical SMILES

Isomeric SMILES

Androstenedione as a Performance Enhancer:

Many athletes have explored androstenedione as a potential performance-enhancing drug due to its association with testosterone. However, research in this area has yielded mixed results. While some studies have shown short-term increases in serum testosterone levels after high doses, others have shown no significant effects. Additionally, studies have not demonstrated a clear link between increased testosterone and improved athletic performance using androstenedione supplementation. Furthermore, concerns regarding potential health risks associated with its use have led to its ban by most major sporting organizations [, ].

Androstenedione and its role in various medical conditions:

Scientists are also researching the potential role of androstenedione in various medical conditions. Some studies have investigated its potential impact on:

- Polycystic Ovary Syndrome (PCOS): PCOS is a hormonal disorder affecting women. Research is ongoing to understand how androstenedione levels might be associated with PCOS development and its symptoms [].

- Cancer: Studies have explored the potential association between androstenedione levels and certain types of cancer, such as prostate cancer. However, the findings remain inconclusive, and further research is needed to understand any potential link [].

- Endometrial health: Some studies have investigated the effects of androstenedione on endometrial cells, suggesting a potential role in cell proliferation and apoptosis (programmed cell death) [].

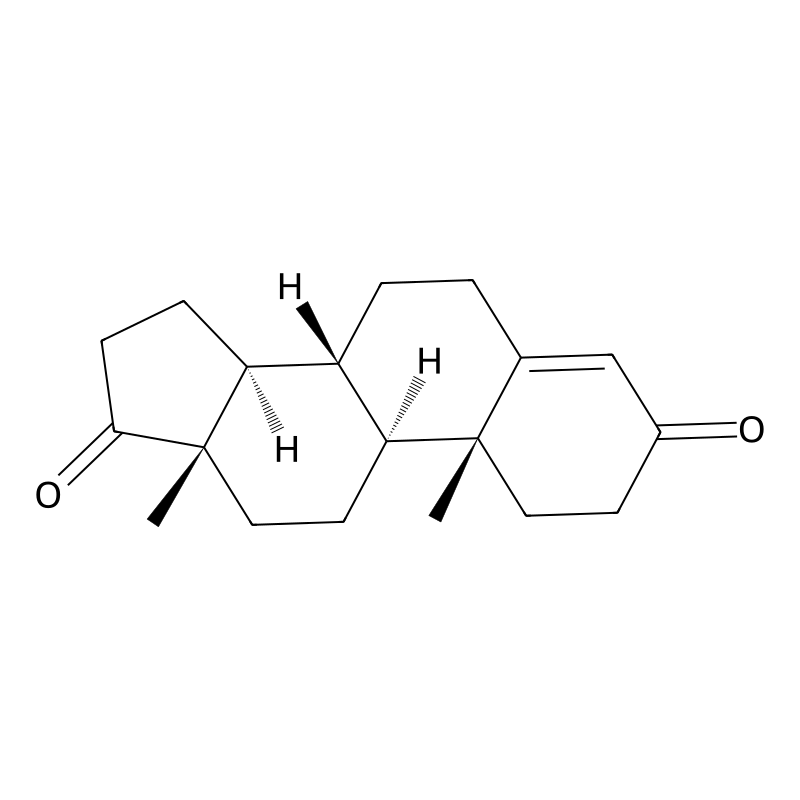

Androstenedione, also known as 4-androstenedione or androst-4-ene-3,17-dione, is a steroid hormone that serves as a precursor in the biosynthesis of testosterone and estrone. It is classified as an endogenous weak androgen and plays a critical role in the steroidogenic pathway, being synthesized primarily in the adrenal glands and gonads from dehydroepiandrosterone. The compound has a chemical formula of C19H26O2 and is characterized by its ketone functional groups at the 3 and 17 positions of the steroid nucleus .

Androstenedione undergoes several important biochemical transformations:

- Conversion to Testosterone: Androstenedione is converted to testosterone through the action of the enzyme 17β-hydroxysteroid dehydrogenase.

- Conversion to Estrone: It can also be aromatized to estrone via the enzyme aromatase. This conversion highlights its dual role as a precursor for both androgens and estrogens .

The following simplified reactions summarize these transformations:

- Androstenedione to Testosterone:

- Androstenedione to Estrone:

Androstenedione can be synthesized through several methods:

- Biosynthesis from Dehydroepiandrosterone: The primary pathway involves the enzymatic conversion of dehydroepiandrosterone into androstenedione via 3β-hydroxysteroid dehydrogenase.

- Microbial Fermentation: Recent advancements have explored microbial pathways for synthesizing androstenedione from phytosterols like β-sitosterol, utilizing strains such as Mycobacterium neoaurum .

- Chemical Synthesis: Laboratory methods also exist for synthesizing androstenedione through organic chemistry techniques, although these are less common than biological methods.

Androstenedione has several applications in both medical and athletic fields:

- Hormone Replacement Therapy: Used in conditions associated with low testosterone levels.

- Anabolic Steroid Use: Some athletes use it to enhance performance, although this practice is controversial and often banned in competitive sports.

- Research Tool: Used in studies examining steroid metabolism and hormonal regulation .

Research on androstenedione's interactions reveals important pharmacokinetic properties:

- Binding Affinity: Androstenedione binds to plasma proteins such as human serum albumin and α1-acid glycoprotein, which influences its bioavailability and distribution within the body.

- Drug Interactions: Co-administration with certain drugs can alter its metabolism; for instance, combining androstenedione with cortisone acetate may increase the risk of edema formation .

Androstenedione shares structural similarities with several other steroids. Here is a comparison highlighting its uniqueness:

| Compound | Chemical Structure | Role/Function |

|---|---|---|

| Testosterone | Androst-4-en-17β-ol-3-one | Primary male sex hormone |

| Dehydroepiandrosterone | Androst-5-en-3β-ol-17-one | Precursor to both androgens and estrogens |

| Estrone | Estratriene-3-ol-17-one | Primary estrogen hormone |

| Androstenediol | Androst-5-ene-3β,17β-diol | Intermediate in steroidogenesis |

| 5α-Dihydrotestosterone | Androstane-17β-ol-3-one | Potent androgen derived from testosterone |

Androstenedione is unique in its position as a precursor that can lead to both testosterone and estrone production, making it pivotal in steroid hormone biosynthesis pathways .

Androstenedione (C₁₉H₂₆O₂), systematically named androst-4-ene-3,17-dione, is a naturally occurring steroid hormone classified as a weak androgen due to its limited direct binding affinity for androgen receptors. Structurally, it belongs to the androstane family, characterized by a 19-carbon skeleton with ketone groups at positions 3 and 17. As a prohormone, it serves as a critical intermediary in the biosynthesis of potent sex steroids:

- Testosterone: Via 17β-hydroxysteroid dehydrogenase (17β-HSD).

- Estrogens (estrone and estradiol): Via aromatase-mediated aromatization.

Its dual role in androgen and estrogen synthesis underscores its classification as a 17-ketosteroid and its placement within the broader category of adrenal and gonadal hormones. The U.S. Food and Drug Administration (FDA) and Drug Enforcement Administration (DEA) classify androstenedione as a Schedule III controlled substance due to its potential for misuse as an anabolic steroid.

Table 1: Key Chemical Properties of Androstenedione

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₆O₂ |

| Molecular Weight | 286.41 g/mol |

| IUPAC Name | Androst-4-ene-3,17-dione |

| Biosynthetic Pathway | Δ⁴ Pathway (Cholesterol → Pregnenolone → Androstenedione) |

Historical Context and Discovery in Steroidogenic Research

The isolation and characterization of androstenedione emerged during the Golden Age of Steroid Chemistry (1930s–1950s). Key milestones include:

- 1931: German chemist Adolf Butenandt isolated androsterone from human urine, laying the groundwork for understanding androgen metabolism.

- 1935: Butenandt and Leopold Ruzicka independently synthesized testosterone from cholesterol, elucidating androstenedione’s role as a biosynthetic intermediate. Their work earned them the 1939 Nobel Prize in Chemistry.

- 1990s: Androstenedione gained notoriety as a dietary supplement in athletics, epitomized by its use by Major League Baseball player Mark McGwire. This prompted regulatory scrutiny, culminating in its ban by the World Anti-Doping Agency (WADA) in 1997.

Early research by Kendall and Reichstein revealed its adrenal origin, while 21st-century studies have clarified its enzymatic regulation, particularly the roles of cytochrome P450 17α-hydroxylase (CYP17A1) and 3β-hydroxysteroid dehydrogenase (3β-HSD).

Significance in Endocrinology and Reproductive Biochemistry

Androstenedione occupies a pivotal position in steroidogenesis, with implications for both physiology and pathology:

Adrenal and Gonadal Biosynthesis

- Adrenal Glands: Produces ~50% of circulating androstenedione in females via the Δ⁵ pathway (dehydroepiandrosterone → androstenedione).

- Ovaries and Testes: Gonadal synthesis contributes to sex-specific hormone profiles, with ovarian theca cells converting cholesterol to androstenedione during folliculogenesis.

Clinical Biomarker Applications

- Polycystic Ovary Syndrome (PCOS): Elevated androstenedione levels correlate with hyperandrogenism and anovulation.

- Adrenal Tumors: Excess androstenedione secretion (>500 ng/dL) signals androgen-producing neoplasms.

- Pediatric Endocrinology: Rising levels during adrenarche (ages 6–8) precede pubertal development.

Table 2: Androstenedione Levels Across Developmental Stages

| Stage | Serum Concentration (ng/dL) |

|---|---|

| Prepubertal (Stage I) | <51 |

| Adrenarche (Stage II) | 42–100 |

| Adult Males | 40–150 |

| Adult Females | 30–200 |

Source: Mayo Clinic Laboratories

Molecular Structure and Formula (C19H26O2)

Androstenedione possesses the molecular formula C19H26O2, establishing it as a nineteen-carbon steroid compound with two oxygen atoms [1] [2]. The compound exhibits a molecular weight of 286.41 grams per mole, as confirmed by multiple analytical sources [1] [9] [14]. This steroid hormone belongs to the class of androgens and represents a key intermediate in steroid biosynthesis pathways [1] [17].

The molecular structure of androstenedione consists of the characteristic four-ring steroid backbone, designated as rings A, B, C, and D [36]. The compound features two ketone functional groups positioned at carbon-3 and carbon-17, which are responsible for its designation as a 3,17-dione derivative [1] [28]. The presence of a double bond between carbons 4 and 5 in the A ring classifies androstenedione as a delta-4 steroid, distinguishing it from other androstenedione isomers [1] [17].

| Molecular Property | Value | Source |

|---|---|---|

| Molecular Formula | C19H26O2 | Multiple sources [1] [2] [9] |

| Molecular Weight | 286.41 g/mol | ChemicalBook [9], PubChem [10] |

| Monoisotopic Mass | 286.193280 | ChemSpider [4], BMRB [8] |

| Heavy Atom Count | 21 | Calculated from formula |

| Hydrogen Bond Acceptors | 2 | Based on ketone oxygens |

| Hydrogen Bond Donors | 0 | No hydroxyl groups present |

IUPAC Nomenclature and Chemical Identifiers

The International Union of Pure and Applied Chemistry nomenclature for androstenedione is androst-4-ene-3,17-dione [1] [28]. This systematic name precisely describes the structural features: "androst" indicates the nineteen-carbon steroid framework, "4-ene" specifies the location of the double bond between carbons 4 and 5, and "3,17-dione" identifies the ketone groups at positions 3 and 17 [2] [6].

The compound is registered under Chemical Abstracts Service number 63-05-8, which serves as its unique chemical identifier [28] [30]. Alternative names include 4-androstene-3,17-dione, delta-4-androstenedione, and 17-ketotestosterone [2] [28]. Historical commercial designations such as SKF 2170 and Androtex have also been documented [9] [28].

| Identifier Type | Value |

|---|---|

| IUPAC Name | Androst-4-ene-3,17-dione [1] [28] |

| CAS Registry Number | 63-05-8 [28] [30] |

| InChI Key | AEMFNILZOJDQLW-QAGGRKNESA-N [2] [28] |

| SMILES (Canonical) | O=C1C=C2CCC3C4CCC(=O)C4(C)CCC3C2(C)CC1 [28] |

| FDA UNII | 409J2J96VR [6] [9] |

| PubChem CID | 6128 [8] [10] |

The InChI representation provides a complete structural description: InChI=1S/C19H26O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h11,14-16H,3-10H2,1-2H3/t14-,15-,16-,18-,19-/m0/s1 [2] [28]. This identifier specifies the stereochemical configuration and connectivity of all atoms within the molecule.

Stereochemistry and Conformational Analysis

Androstenedione contains five defined stereocenters, contributing to its specific three-dimensional configuration [4]. The stereochemical designation follows the standard steroid numbering system, with the compound existing in the natural 5-alpha configuration typical of mammalian steroids [1] [16]. The molecule adopts the trans-anti-trans configuration characteristic of the androstane skeleton [16] [36].

The conformational analysis reveals that androstenedione maintains the rigid steroid framework with limited conformational flexibility [13] [39]. The A ring adopts a half-chair conformation due to the presence of the 4-ene double bond, while rings B and C maintain chair conformations [36] [39]. The D ring exists in an envelope conformation typical of five-membered cyclopentane rings [20] [36].

Crystal structure studies demonstrate that androstenedione forms a stable complex when bound to aromatase enzyme, with the beta-face oriented toward the heme group and carbon-19 positioned 4.0 Angstroms from the iron atom [20]. The 17-ketone oxygen forms hydrogen bonds with Met374 backbone amide nitrogen at a distance of 2.8 Angstroms, while the 3-ketone oxygen interacts with Asp309 carboxylate at 2.6 Angstroms [20].

| Stereochemical Feature | Description |

|---|---|

| Chiral Centers | 5 defined stereocenters [4] |

| Ring Fusion | Trans-anti-trans configuration [16] |

| A Ring Conformation | Half-chair due to 4-ene double bond [39] |

| B and C Ring Conformations | Chair conformations [36] [39] |

| D Ring Conformation | Envelope conformation [36] |

| Molecular Geometry | Rigid steroid framework [13] |

Physical Properties and Stability Characteristics

Androstenedione presents as a white to off-white crystalline solid at room temperature [9] [14]. The compound exhibits dimorphous crystalline behavior, forming needles when crystallized from acetone or crystals when obtained from hexane [9]. The melting point ranges from 170 to 173 degrees Celsius, with literature values showing consistency across multiple sources [9] [10] [14].

The density of androstenedione is reported as 1.11 ± 0.1 grams per cubic centimeter, while the refractive index is estimated at 1.4709 [9] [14]. The compound demonstrates limited water solubility at 57.28 milligrams per liter at 25 degrees Celsius [9]. Optical rotation measurements in chloroform solution yield a specific rotation of +199 degrees at the sodium D-line [9].

Stability studies indicate that androstenedione maintains integrity under various storage conditions [12] [15]. The compound remains stable for 14 days at room temperature, 14 days under refrigeration, and 14 days when frozen [15]. Freeze-thaw cycle testing demonstrates stability through two complete cycles without significant degradation [15].

| Physical Property | Value | Source |

|---|---|---|

| Melting Point | 170-173°C | ChemicalBook [9], HSP Pharma [14] |

| Boiling Point | 368.77°C (estimated) | ChemicalBook [9] |

| Density | 1.11 ± 0.1 g/cm³ | ChemicalBook [9] |

| Refractive Index | 1.4709 (estimated) | ChemicalBook [9] |

| Water Solubility | 57.28 mg/L at 25°C | ChemicalBook [9] |

| Optical Rotation | +199° in chloroform | ChemicalBook [9] |

| Flash Point | 2°C | ChemicalBook [9] |

| Appearance | White to off-white solid | HSP Pharma [14] |

| Stability Parameter | Duration/Condition |

|---|---|

| Room Temperature Stability | 14 days [15] |

| Refrigerated Stability | 14 days [15] |

| Frozen Stability | 14 days [15] |

| Freeze-Thaw Cycles | Stable through 2 cycles [15] |

| Storage Temperature | -20°C recommended [14] |

Structural Relationships to Other C19 Steroids

Androstenedione serves as a central intermediate in the biosynthesis of other C19 steroids, particularly testosterone and dihydrotestosterone [17] [18]. The structural relationship to testosterone involves reduction of the 17-ketone group to a 17-beta-hydroxyl group via 17-beta-hydroxysteroid dehydrogenase [18] [31]. This conversion represents a single-step enzymatic transformation that maintains the steroid backbone while altering the functional group at position 17 [31] [33].

The compound shares structural similarities with other androstenedione isomers, including 1-androstenedione and 5-androstenedione [34] [35]. 1-Androstenedione differs by the position of the double bond, located between carbons 1 and 2 rather than 4 and 5 [34]. 5-Androstenedione features the double bond between carbons 5 and 6, representing another positional isomer [35].

Structural analysis reveals that androstenedione can serve as a precursor to estrogens through aromatization [17] [18]. The aromatase enzyme converts androstenedione to estrone by eliminating the 19-methyl group and introducing aromaticity into the A ring [18] [20]. This transformation represents a significant structural modification that changes the steroid from an androgen to an estrogen while maintaining the C18 skeleton [18].

| Related C19 Steroid | Structural Difference | Relationship |

|---|---|---|

| Testosterone | 17-beta-hydroxyl vs 17-ketone | Product via 17β-HSD [18] [31] |

| 1-Androstenedione | Double bond at C1-C2 vs C4-C5 | Positional isomer [34] |

| 5-Androstenedione | Double bond at C5-C6 vs C4-C5 | Positional isomer [35] |

| Dihydrotestosterone | Saturated A ring, 17-beta-hydroxyl | Two-step conversion product [31] |

| Dehydroepiandrosterone | 17-ketone, C5-C6 double bond, 3-beta-hydroxyl | Precursor compound [17] [31] |

Cholesterol serves as the fundamental precursor for all steroid hormone biosynthesis, including androstenedione production [1] [2] [3]. The steroidogenic process begins with the transport of cholesterol from the cytoplasm to the inner mitochondrial membrane, facilitated by the steroidogenic acute regulatory protein [1] [2]. This cholesterol transport represents the rate-limiting step in steroid biosynthesis [1] [3].

The initial conversion of cholesterol to pregnenolone occurs within the mitochondria through the action of cytochrome P450 side-chain cleavage enzyme, encoded by the CYP11A1 gene [1] [4]. This enzyme catalyzes three sequential reactions: 20α-hydroxylation, 22-hydroxylation, and side-chain cleavage, ultimately producing pregnenolone and releasing a six-carbon side chain [1] [3]. The P450scc enzyme receives electrons from a reduced nicotinamide adenine dinucleotide phosphate-dependent mitochondrial electron transport system consisting of ferredoxin and ferredoxin reductase [1] [4].

Cholesterol availability for steroidogenesis is maintained through multiple sources, including de novo synthesis, hydrolysis of stored cholesteryl esters, and uptake from circulating lipoproteins [2] [3]. In humans, low-density lipoprotein receptor-mediated endocytosis plays a greater role in providing cholesterol to adrenal steroidogenic cells, while high-density lipoprotein scavenger receptor class B type I is more prevalent in rodents [2]. The optimal intracellular cholesterol levels are balanced through acquisition, synthesis, storage, and removal mechanisms [2].

Delta-5 Pathway via Dehydroepiandrosterone

The Delta-5 pathway represents the primary route for androstenedione biosynthesis in humans [5] [4] [6]. This pathway is characterized by the retention of the double bond between carbons 5 and 6 in the steroid backbone, distinguishing it from the Delta-4 pathway [3] [7]. The Delta-5 pathway proceeds through the conversion of 17α-hydroxypregnenolone to dehydroepiandrosterone, followed by the transformation of dehydroepiandrosterone to androstenedione [5] [8] [6].

The conversion of pregnenolone to 17α-hydroxypregnenolone occurs through the 17α-hydroxylase activity of cytochrome P450 17A1 [4] [9] [10]. This enzyme, encoded by the CYP17A1 gene, exhibits dual functionality, possessing both 17α-hydroxylase and 17,20-lyase activities [11] [12] [13]. The 17α-hydroxylase activity operates efficiently on both pregnenolone and progesterone substrates, with apparent Km values ranging from 20-30 μM [14] [15].

Dehydroepiandrosterone formation from 17α-hydroxypregnenolone requires the 17,20-lyase activity of CYP17A1 [4] [16] [12]. This lyase reaction exhibits strong substrate specificity, with human CYP17A1 demonstrating approximately 50-fold higher efficiency for 17α-hydroxypregnenolone compared to 17α-hydroxyprogesterone [12] [17] [18]. The 17,20-lyase activity is critically dependent on cytochrome b5, which serves as an allosteric regulator enhancing the lyase function [6] [12] [19].

The final step in the Delta-5 pathway involves the conversion of dehydroepiandrosterone to androstenedione through the action of 3β-hydroxysteroid dehydrogenase [8] [20] [6]. This enzyme catalyzes the oxidative conversion of Δ5-3β-hydroxysteroids to Δ4-3-ketosteroids [8] [21]. In steroidogenic tissues, the type 2 isoform predominates in adrenal glands and gonads, while the type 1 isoform is expressed in peripheral tissues and placenta [8] [6].

Delta-4 Pathway via 17α-Hydroxyprogesterone

The Delta-4 pathway represents a secondary route for androstenedione synthesis, characterized by the conversion of 17α-hydroxyprogesterone directly to androstenedione [5] [7] [12]. While this pathway is theoretically possible, human CYP17A1 exhibits markedly reduced efficiency for this conversion, with only 2-3% of the activity observed for the Delta-5 pathway conversion [4] [12] [22].

The Delta-4 pathway begins with the conversion of pregnenolone to progesterone by 3β-hydroxysteroid dehydrogenase [3] [7]. Progesterone subsequently undergoes 17α-hydroxylation by CYP17A1 to form 17α-hydroxyprogesterone [3] [10]. The final step involves the direct conversion of 17α-hydroxyprogesterone to androstenedione through the 17,20-lyase activity of CYP17A1 [14] [12].

Kinetic studies have demonstrated that the processivity of CYP17A1 differs significantly between Delta-5 and Delta-4 substrates [15]. Pre-steady-state experiments revealed lag phases for androstenedione production from progesterone, indicating a distributive character of the enzyme for Delta-4 substrates [15]. The catalytic efficiency of 17α-hydroxyprogesterone conversion to androstenedione is relatively low compared to the dehydroepiandrosterone pathway [12] [22].

The limited efficiency of the Delta-4 pathway in humans contrasts with other mammalian species, where rodent and ungulate CYP17A1 can effectively catalyze the conversion of 17α-hydroxyprogesterone to androstenedione [4] [22]. This species-specific difference reflects evolutionary adaptations in steroidogenic enzyme function and pathway utilization [12].

Enzymes in Androstenedione Biosynthesis

Cytochrome P450 17A1 Mechanisms

Cytochrome P450 17A1 represents the most critical enzyme in androstenedione biosynthesis, exhibiting dual catalytic activities essential for steroid hormone production [11] [12] [13]. This microsomal enzyme, localized to the endoplasmic reticulum, catalyzes both 17α-hydroxylation and 17,20-lyase reactions on steroid substrates [12] [13] [23].

The 17α-hydroxylase activity of CYP17A1 involves the insertion of a hydroxyl group at the 17α position of C21 steroids [10] [12] [17]. This reaction utilizes molecular oxygen and electrons donated through NADPH-cytochrome P450 oxidoreductase [4] [12]. The hydroxylase reaction exhibits similar kinetic parameters for both pregnenolone and progesterone substrates, with Km values typically ranging from 20-30 μM [14] [15].

The 17,20-lyase activity represents a more complex catalytic process, involving the cleavage of the C17-C20 bond to convert C21 steroids to C19 androgens [15] [12] [24]. This lyase reaction demonstrates remarkable substrate selectivity, with 17α-hydroxypregnenolone serving as the preferred substrate over 17α-hydroxyprogesterone [15] [12]. The lyase activity requires the presence of cytochrome b5 as an obligate cofactor, which enhances the reaction through allosteric mechanisms [12] [19] [25].

Mechanistic studies have revealed that CYP17A1 can operate through both distributive and processive modes [15]. In the distributive mode, the intermediate 17α-hydroxylated product dissociates from the enzyme before undergoing the lyase reaction [15]. Processive catalysis involves the sequential hydroxylation and lyase reactions occurring without intermediate dissociation [15]. The balance between these modes influences the overall efficiency of androgen production [15].

3β-Hydroxysteroid Dehydrogenase/Δ5-4 Isomerase

3β-Hydroxysteroid dehydrogenase/Δ5-4 isomerase functions as the sole non-cytochrome P450 enzyme in the adrenal steroidogenic pathway [8] [6]. This enzyme catalyzes the oxidative conversion of Δ5-3β-hydroxysteroids to Δ4-3-ketosteroids, representing an essential step in androstenedione biosynthesis [8] [21] [26].

The enzyme complex exhibits dual functionality, possessing both dehydrogenase and isomerase activities [8] [21]. The dehydrogenase activity oxidizes the 3β-hydroxyl group to a ketone using NAD+ as the electron acceptor [8] [21]. The isomerase activity subsequently shifts the double bond from the Δ5 to the Δ4 position, completing the conversion [8] [21].

Two distinct isoforms of 3β-hydroxysteroid dehydrogenase exist in humans, encoded by the HSD3B1 and HSD3B2 genes [8] [6]. The type 2 isoform predominates in steroidogenic tissues including the adrenal glands, ovaries, and testes [8] [6]. The type 1 isoform is primarily expressed in peripheral tissues and placenta, facilitating local steroid conversion [8] [20].

Kinetic analysis of 3β-hydroxysteroid dehydrogenase reveals substrate-specific differences in catalytic efficiency [6] [26]. The enzyme demonstrates higher activity toward dehydroepiandrosterone compared to other steroid substrates [6]. Inhibition studies using trilostane have confirmed the critical role of this enzyme in androstenedione production, with marked reductions in androstenedione synthesis following enzyme blockade [6].

The tissue-specific expression pattern of 3β-hydroxysteroid dehydrogenase isoforms contributes to the compartmentalization of steroid synthesis [6]. In the adrenal gland, the type 2 isoform is distinctively expressed in the zona glomerulosa and zona fasciculata, with lower expression in the zona reticularis [6]. This distribution pattern necessitates the presence of hybrid cell populations co-expressing both 3β-hydroxysteroid dehydrogenase and cytochrome b5 for efficient androstenedione production [6].

Other Key Steroidogenic Enzymes

Several additional enzymes contribute to androstenedione biosynthesis through alternative pathways and regulatory mechanisms [27] [28] [29]. These enzymes become particularly important under pathological conditions or in specific developmental stages [29] [30] [31].

17β-Hydroxysteroid dehydrogenases represent a family of enzymes capable of interconverting ketosteroids and hydroxysteroids at the C17 position [32] [33] [34]. While primarily involved in testosterone synthesis from androstenedione, certain isoforms can catalyze the reverse reaction [33] [35]. Type 5 17β-hydroxysteroid dehydrogenase is expressed in peripheral tissues and can contribute to local androstenedione production [20] [22].

5α-Reductase enzymes play crucial roles in alternative androgen synthesis pathways [28] [30] [36]. Type 1 5α-reductase demonstrates activity toward androstenedione, converting it to 5α-androstanedione in the so-called 5α-androstanedione pathway [30]. This alternative route becomes significant in castration-resistant prostate cancer and certain developmental disorders [30] [37].

Aldo-keto reductase family members, particularly AKR1C2 and AKR1C4, participate in the backdoor pathway of androgen synthesis [28] [37] [38]. These enzymes catalyze the 3α-reduction of steroid intermediates, facilitating the production of androsterone and subsequent conversion to dihydrotestosterone [28] [37]. The backdoor pathway bypasses traditional intermediates including androstenedione, representing an alternative route for potent androgen production [28] [36].

11β-Hydroxylase can influence androstenedione production through competitive substrate utilization [27] [29] [39]. When 11β-hydroxylase activity is impaired, as in congenital adrenal hyperplasia or during metyrapone testing, 11-deoxycortisol can serve as a precursor for androstenedione synthesis [27] [29]. This alternative pathway demonstrates the metabolic flexibility inherent in steroidogenic systems [29].

Tissue-Specific Biosynthesis Variations

Adrenal Cortex Production

The adrenal cortex represents the primary extragonadal source of androstenedione production, with distinct regional specialization within the cortical layers [40] [41] [42]. The zona reticularis, the innermost layer of the adrenal cortex, serves as the principal site for androgen precursor synthesis [40] [42] [43]. This anatomical region demonstrates unique enzymatic characteristics that distinguish it from the adjacent zona fasciculata [41] [42].

Adrenal androstenedione production follows the Delta-5 pathway predominantly, with pregnenolone converted sequentially through 17α-hydroxypregnenolone and dehydroepiandrosterone [41] [42] [43]. The zona reticularis expresses high levels of CYP17A1, particularly the 17,20-lyase activity necessary for C19 steroid production [4] [42]. The presence of cytochrome b5 in this region enhances the lyase efficiency, facilitating the conversion of C21 to C19 steroids [6] [42].

Recent investigations have identified hybrid cell populations located at the border between the zona fasciculata and zona reticularis that co-express both 3β-hydroxysteroid dehydrogenase type 2 and cytochrome b5 [6]. These hybrid cells appear to play a crucial role in adrenal androstenedione production, possessing the complete enzymatic machinery necessary for efficient steroid conversion [6]. The discovery of these cell populations helps explain the apparent paradox of androstenedione production in regions with differential enzyme expression [6].

Adrenocorticotropic hormone serves as the primary regulator of adrenal androstenedione production [41] [44] [45]. Stimulation with adrenocorticotropic hormone increases both the expression of steroidogenic enzymes and the overall production of androgen precursors [45] [46]. The response to adrenocorticotropic hormone stimulation differs between cortical zones, with the zona reticularis showing preferential increases in androstenedione production compared to glucocorticoid synthesis [47] [45].

Gonadal Synthesis (Testes and Ovaries)

Gonadal androstenedione production exhibits sex-specific characteristics and serves distinct physiological functions in male and female reproductive systems [48] [22] [35]. In the testes, Leydig cells represent the primary site of androgen synthesis, including androstenedione production as an intermediate in testosterone biosynthesis [49] [22] [50]. The testicular steroidogenic pathway typically proceeds through the Delta-5 route, with androstenedione serving as the immediate precursor to testosterone [22] [51].

Testicular androstenedione synthesis is regulated primarily by luteinizing hormone, which stimulates Leydig cell steroidogenesis through cyclic adenosine monophosphate-dependent mechanisms [50]. The expression of CYP17A1 in Leydig cells demonstrates both 17α-hydroxylase and 17,20-lyase activities, with cytochrome b5 enhancing the lyase function [22] [50]. Testicular 17β-hydroxysteroid dehydrogenase type 3 efficiently converts androstenedione to testosterone, representing the final step in testicular androgen production [22] [51].

Ovarian androstenedione production occurs primarily in theca cells of developing follicles [22] [35] [50]. Theca cells express the complete steroidogenic enzyme complement necessary for androgen synthesis, including CYP17A1 and 3β-hydroxysteroid dehydrogenase [35] [50]. The androstenedione produced by theca cells serves as substrate for aromatase in granulosa cells, facilitating estrogen synthesis [22] [35].

The regulation of ovarian androstenedione production involves luteinizing hormone stimulation of theca cells, similar to testicular Leydig cells [50]. However, the subsequent fate of androstenedione differs significantly, with conversion to estrogens rather than testosterone [35] [52]. Follicle-stimulating hormone indirectly influences androstenedione production by regulating aromatase expression in granulosa cells, creating a demand for androgenic substrates [50].

Peripheral Tissue Contributions

Peripheral tissues contribute significantly to androstenedione production through local conversion of circulating precursors, particularly dehydroepiandrosterone [20] [32] [34]. This peripheral steroidogenesis represents an important mechanism for tissue-specific androgen production, particularly in postmenopausal women where gonadal steroid production declines [20] [43].

Skin represents a major site of peripheral androstenedione synthesis, expressing type 1 3β-hydroxysteroid dehydrogenase capable of converting dehydroepiandrosterone to androstenedione [20]. Sebaceous glands demonstrate particularly high steroidogenic activity, with androstenedione production contributing to local androgen effects on sebum synthesis and hair growth [20] [53]. The skin also expresses type 5 17β-hydroxysteroid dehydrogenase, facilitating further conversion of androstenedione to testosterone [20].

Adipose tissue demonstrates steroidogenic capacity with the ability to convert circulating steroid precursors to active hormones [54] [34]. Studies using adipocyte cell models have shown that dehydroepiandrosterone treatment stimulates androstenedione production, with concurrent increases in steroidogenic enzyme expression [54]. The steroidogenic activity of adipose tissue appears to be influenced by nutritional status and metabolic factors [54].

Skeletal muscle expresses steroidogenic enzymes capable of local androgen synthesis from circulating precursors [34]. The presence of 3β-hydroxysteroid dehydrogenase and 17β-hydroxysteroid dehydrogenase activities in muscle tissue facilitates the conversion of dehydroepiandrosterone to androstenedione and subsequently to testosterone [34]. This local steroid production may contribute to the anabolic effects of androgens on muscle mass and function [34].

The clinical significance of peripheral androstenedione production becomes apparent in conditions where central steroidogenic organs are compromised [20] [55]. In patients with adrenal insufficiency, peripheral conversion of administered dehydroepiandrosterone to androstenedione and testosterone helps restore androgenic activity [55]. The rapid conversion of dehydroepiandrosterone to potent androgens demonstrates the efficiency of peripheral steroidogenic pathways [55].

Physical Description

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Density

LogP

2.75 (LogP)

log Kow = 2.75

2.75

Decomposition

Melting Point

Melting point: 143 °C (alpha form), 173 (beta form)

Melting point: 172 °C, OECD Guideline 102 (Melting point / Melting Range)

170 - 173 °C

UNII

GHS Hazard Statements

H302 (97.92%): Harmful if swallowed [Warning Acute toxicity, oral];

H351 (95.83%): Suspected of causing cancer [Warning Carcinogenicity];

H360 (95.83%): May damage fertility or the unborn child [Danger Reproductive toxicity];

H362 (95.83%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Therapeutic Uses

Pharmacology

Mechanism of Action

Anabolic steroids reverses catabolic processes and negative nitrogen balance by promoting protein anabolism and stimulating appetite if there is concurrently a proper intake of calories and proteins. /Anabolic Steroids/

Vapor Pressure

Pictograms

Irritant;Health Hazard

Other CAS

Absorption Distribution and Excretion

/MILK/ It is not known whether anabolic steroids are distributed into breast milk. Problems in humans have not been documented. Women who take anabolic steroids should not breast feed. /Anabolic Steroids/

Metabolism Metabolites

Bone is a target organ of androgens. The mechanism by which these steroids exert their action within bone cells is still poorly understood. The metabolism of androstenedione, the major circulating androgen in women, was, therefore, assessed in osteoblast-like bone cells cultured from bone of 16 postmenopausal women (mean age, 69 yr; range, 56-80) and 3 elderly men (mean age, 71 yr; range, 69-73) undergoing total hip replacement. Each cell strain was incubated under standardized conditions with varying concentrations of [1,2,6,7- (3)H]androstenedione (0.05-5 uM). In every instance 5 alpha-reduced metabolites and 17 beta-hydroxysteroids were formed. There was no correlation between the volumetric density of the resected bone and androstenedione metabolism of the corresponding cultured bone cell strains. The apparent Km for the 5 alpha-reductase activity (sum of androstanedione and dihydrotestosterone) of all 19 cell strains was 0.7 +/- 0.1 uM (mean +/- SEM), and the apparent Km for 17 beta- hydroxysteroid dehydrogenase (sum of testosterone and dihydrotestosterone) was 2.3 +/- 0.8 uM (mean +/- SEM), values similar to those reported for other androgen target organs. Our results demonstrate that human osteoblast-like cells have the capacity to transform androstenedione into the more potent biological androgens testosterone and dihydrotestosterone. Since the Km values of both 5 alpha-reductase and 17 beta-hydroxysteroid dehydrogenase exceed the serum androstenedione concentration, the formation of testosterone and dihydrotestosterone appears to be mainly a function of substrate availability.

Up-regulation of aromatase expression in endometrial cells disseminated into the peritoneal cavity may enhance their survival via local estrogen synthesis, which may lead to endometriosis. The factors that mediate induction of aromatase in the endometrium are not well defined, but increased expression of steroidogenic factor (SF)-1 may play a role. The objective of the study was to determine whether androstenedione (A4), the predominant sex steroid in peritoneal fluid, regulates endometrial aromatase expression. This was a cell/tissue culture study ... conducted at an academic center. Quantitative real-time PCR, HPLC, and chromatin immunoprecipitation were used in this study. Treatment of cultured human endometrial explants and stromal cells with A4 (10 nm) significantly up-regulated expression of aromatase mRNA transcripts containing exon IIa at their 5'-ends. In endometrial stromal cells and the human endometrial surface epithelial (HES) cell line, induction of aromatase mRNA by A4 was associated with increased expression of SF-1. In HES cells, tritiated A4 was metabolized to estradiol, testosterone (T), dihydrotestosterone, and androstanediol. Both estradiol and T, but not nonaromatizable androgens, up-regulated aromatase and SF-1 mRNA in HES cells. Chromatin immunoprecipitation revealed that A4 enhanced recruitment of SF-1 to its response element (-136 bp) upstream of CYP19 exon IIa. This, together with the findings that both estrogen receptor antagonist, ICI 182,780, and aromatase inhibitor, fadrozole, suppressed A4 and T induction of aromatase and SF-1 mRNA, indicates that the inductive effects of A4 and T are mediated by their conversion to estrogens. Exposure of endometrial cells to A4 may enhance CYP19 gene expression through its aromatization to estrogens.

Androstenedione is synthesized in the adrenal gland and gonads from dehydroepiandrosterone. It is metabolized by the enzyme 17 beta-hydroxy steroid dehydrogenase to testosterone, and by the aromatase enzyme complex to estrone. Estrone is metabolized to estradiol.

Androstenedione is distributed to various tissues of the body and is metabolized to testosterone and estrone. The amount of testosterone produced per given dose of androstenedione appears to vary. Typically, a greater increase in serum testosterone is found in women compared to men, following intake of oral androstenedione.

Androstenedione is a known human metabolite of testosterone.

Androstenedione originates either from the conversion of dehydroepiandrosterone or from 17-hydroxyprogesterone. It is further converted to either testosterone or estrone. The production of adrenal androstenedione is governed by ACTH, while production of gonadal androstenedione is under control by gonadotropins. In males, conversion of androstenedione to testosterone requires the enzyme 17β-hydroxysteroid dehydrogenase. In females, conversion of androstenedione to estrogen (e.g., estrone and estradiol) requires the enzyme aromatase.

Associated Chemicals

Wikipedia

Drug Warnings

No data are available on the long-term safety of taking supplemental androstenedione. Adverse effects of exogenous testosterone in men include acne, testicular atrophy, gynecomastia, behavioral changes and possibly an increased risk of prostate cancer. Adverse effects of exogenous testosterone in women include hirsutism, deepening of the voice, acne, clitoral hypertrophy, amenorrhea, male-pattern baldness and coarsening of the skin. In adolescents, exogenous testosterone can lead to early closing of bone growth plates and decreased adult height. Other adverse effects of testosterone include hepatic failure and increased platelet aggregation. /Testosterone/

Androstenedione is contraindicated in those with prostate, breast and uterine cancer.

Oral androstenedione has been found to decrease high-density lipoproteins (HDL)-cholesterol levels, which may increase risk of cardiovascular disease.

For more Drug Warnings (Complete) data for Androstenedione (21 total), please visit the HSDB record page.

Use Classification

Methods of Manufacturing

Many microorganisms have been found that partially or completely degrade cholesterol. Enzyme inhibitors or modified microbial agents have been used to control these degradations in order to form commercially useful steroidal intermediates. When mixed with metal ions (Ni, Co, Pb, or Se), chelating agents, or 8-hydroxyquinoline, various mycobacteria have been demonstrated to produce significant quantities of androsta-1,4-diene-3,17-dione from cholesterol. In a commercialized process for the microbial conversion of cholesterol to androsta-1,4-diene-3,17-dione, the 9a-hydroxylation step was inhibited by a,a-dipyridyl. In another commercial process, uv-generated mutations of Mycobacterium sp. have been used to produce androsta-4-ene-3,17-dione and androsta-1,4-diene-3,17-dione from beta-sitosterol.

Biotransformation of phytosterol (PS) by a newly isolated mutant Mycobacterium neoaurum ZJUVN-08 to produce androstenedione has been investigated in this paper. The parameters of the biotransformation process were optimized using fractional factorial design and response surface methodology. Androstenedione was the sole product in the fermentation broth catalyzed by the mutant M. neoaurum ZJUVN-08 strain. Results showed that molar ratio of hydroxypropyl-beta-cyclodextrin (HP-beta-CD) to PS and substrate concentrations were the two most significant factors affecting androstenedione production. By analyzing the statistical model of three-dimensional surface plot, the optimal process conditions were observed at 0.1 g/L inducer, pH 7.0, molar ratio of HP-beta-CD to PS 1.92:1, 8.98 g/L PS, and at 120 hr of incubation time. Under these conditions, the maximum androstenedione yield was 5.96 g/L and nearly the same with the non-optimized (5.99 g/L), while the maximum PS conversion rate was 94.69% which increased by 10.66% compared with the non-optimized (84.03%). The predicted optimum conditions from the mathematical model were in agreement with the verification experimental results. It is considered that response surface methodology was a powerful and efficient method to optimize the parameters of PS biotransformation process.

General Manufacturing Information

Synthetic analogs of androgens have been used by professional, as well as amateur, athletes for possible performance enhancement.

Anabolic Steroid Control Act of 2004. Public Law 108-358 (October 22, 2004)... includes /androstenedione/ as an anabolic steroid

Analytic Laboratory Methods

Method: USGS-NWQL O-4434-12; Procedure: gas chromatography mass spectrometry/mass spectrometry; Analyte: androstenedione; Matrix: unfiltered water; Detection Limit: 0.8 ng/L.

Benign prostatic hyperplasia and prostate cancer can be treated with the 5?-reductase inhibitors, finasteride and dutasteride, when pharmacodynamic biomarkers are useful in assessing response. A novel method was developed to measure the substrates and products of 5alpha-reductases (testosterone, 5alpha-dihydrotestosterone (DHT), androstenedione) and finasteride and dutasteride simultaneously by liquid chromatography tandem mass spectrometry, using an ABSciex QTRAP 5500, with a Waters Acquity UPLC. Analytes were extracted from serum (500 uL) via solid-phase extraction (Oasis HLB), with (13)C3-labelled androgens and d9-finasteride included as internal standards. Analytes were separated on a Kinetex C18 column (150 x 3 mm, 2.6 um), using a gradient run of 19 min. Temporal resolution of analytes from naturally occurring isomers and mass +2 isotopomers was ensured. Protonated molecular ions were detected in atmospheric pressure chemical ionisation mode and source conditions optimised for DHT, the least abundant analyte. Multiple reaction monitoring was performed as follows: testosterone (m/z 289 > 97), DHT (m/z 291 > 255), androstenedione (m/z 287 > 97), dutasteride (m/z 529 > 461), finasteride (m/z 373 > 317). Validation parameters (intra- and inter-assay precision and accuracy, linearity, limits of quantitation) were within acceptable ranges and biological extracts were stable for 28 days. Finally the method was employed in men treated with finasteride or dutasteride; levels of DHT were lowered by both drugs and furthermore the substrate concentrations increased.

Clinical Laboratory Methods

HPLC determination in plasma or serum.

Interactions

Anticoagulant effects of coumarin- or indandione-derivative or anti-inflammatory analgesics, nonsteroidal or salicylates, in therapeutic doses may be increased during concurrent use with anabolic steroids, especially 17-alpha-alkylated compounds, because of decreased procoagulant factor concentration caused by alteration of procoagulant factor synthesis or catabolism and increased receptor affinity for the anticoagulant; anticoagulant dosage adjustment based on prothrombin time determinations may be required during and following concurrent use with anabolic steroids. /Anabolic Steroids/

Concurrent use of antidiabetic agents, sulfonylurea or insulin with anabolic steroids may decrease blood glucose concentration; diabetic patients should be closely monitored for signs of hypoglycemia ... /Anabolic Steroids/

Concurrent use of corticosteroids, glucocorticoid, especially with significant mineralocorticoid activity, prolonged therapeutic corticotropin or sodium-containing medications or foods with anabolic steroids may increase the possibility of edema; in addition, concurrent use of glucocorticoids or corticotropin with anabolic steroids may promote development of severe acne. /Anabolic Steroids/

For more Interactions (Complete) data for Androstenedione (7 total), please visit the HSDB record page.

Stability Shelf Life

Dates

A quantitative analysis of total and free 11-oxygenated androgens and its application to human serum and plasma specimens using liquid-chromatography tandem mass spectrometry

Patrick Caron, Véronique Turcotte, Chantal GuillemettePMID: 34090133 DOI: 10.1016/j.chroma.2021.462228

Abstract

Bioactive 11-oxygenated Cadrenal-derived steroids (11-oxy C

) are potentially relevant in diverse endocrine and metabolic contexts. We report the development and validation of a liquid chromatography electrospray ionization tandem mass spectrometric method (LC-ESI-MS/MS) for the simultaneous quantification of seven 11-oxy C

using 200 µL of plasma or serum. Sample preparation involved chemical derivatization using hydroxylamine after liquid-liquid extraction to improve specificity and sensitivity. The method allowed the quantitation of total 11-oxy C

(free + sulfate and glucuronide conjugates) following enzymatic hydrolysis. This included the abundant precursor 11-hydroxyandrostenedione (11OHA4) and the most potent androgenic derivatives 11-keto-testosterone (11KT) and 11-keto-dihydrotestosterone (11KDHT), their abundant metabolites 11-hydroxyandrosterone (11OHAST) and 11-keto-androsterone (11KAST) potentially feeding back into the pool of potent androgens, in addition to 11-keto-androstenedione (11KA4) and 11-hydroxytestosterone (11OHT). Stable isotopes were used as internal standards, and calibrators and quality controls were prepared in the same matrix as the study samples. Performance was validated against the Food and Drug Administration Criteria. The method was sensitive with lower limit of quantification (LLOQ) values of 10 and 20 pg/mL for free and total 11-oxy C

, respectively. The applicability was demonstrated in men and women adult donors that showed sex-differences. All steroids were quantified well above LLOQ, except 11KDHT that remained undetectable suggesting interfering endogenous molecules present in non-derivatized samples in which a peak was observed. By providing accurate and reliable quantitative data, this method will permit to evaluate how profiling of 11-oxy C

will be most informative as diagnostic, prognostic and/or theranostic tools.

11-oxygenated androgens and their relation to hypothalamus-pituitary-gonadal-axis disturbances in adults with congenital adrenal hyperplasia

Matthias K Auer, Luisa Paizoni, Meike Neuner, Christian Lottspeich, Heinrich Schmidt, Martin Bidlingmaier, James Hawley, Brian Keevil, Nicole ReischPMID: 34058329 DOI: 10.1016/j.jsbmb.2021.105921

Abstract

Hypothalamus-pituitary-gonadal (HPG)-axis disturbances are a common phenomenon in patients with classic congenital adrenal hyperplasia (CAH). 11-oxygenated androgens have been suggested to play a role in this context.Cross-sectional single center study including 89 patients (N = 42 men, N = 55 women) with classic CAH.

Differences in steroid markers in men with hypogonadism and women with secondary amenorrhea with a special focus on 11-ketotestosterone (11KT) and 11β-hydroxyandrostenedione (11OHA4).

Hypogonadotropic hypogonadism was present in 23 % of men and 61 % of those women currently not on contraceptives suffered from irregular menstrual cycles or amenorrhea. Testicular adrenal rest tumor (TART) was documented in 28 % of men. 11KT (3.5x) and 11OHA4 (5.7x) among other adrenal steroids were significantly elevated in men with hypogonadism and in women with amenorrhea in comparison to those with a regular cycle (11KT: 5.2x; 11OHA4: 3.7x). 11-oxygenated androgens were not higher in men with TART than in those without. There was a negative association of 11KT and 11OHA4 with FSH but not with LH in men. As expected, all steroids were strongly correlated with each other and cases of disproportionally elevated 11-oxygenated androgens that could explain for HPG-disturbances or TART in otherwise controlled patients were rare and also found in eugonadal individuals.

In CAH, 11-oxygenated androgens are elevated in women with menstrual disturbances and in men with hypogonadotropic hypogonadism. Due to the close correlation of 11-oxygenated androgens with other adrenal steroids it remains to be shown if their measurement is superior to conventional markers of androgen control.

Whole exome sequencing and functional characterization increase diagnostic yield in siblings with a 46, XY difference of sexual development (DSD)

Sofia E Luna, Daniel J Wegner, Sarah Gale, Ping Yang, Abby Hollander, Lori St Dennis-Feezle, Zeina M Nabhan, Daniel S Ory, F Sessions Cole, Jennifer A WambachPMID: 33984517 DOI: 10.1016/j.jsbmb.2021.105908

Abstract

Pathogenic biallelic variants in HSD17B3 result in 17β-hydroxysteroid dehydrogenase 3 (17β-HSD3) deficiency, variable disruption of testosterone production, and phenotypic diversity among 46, XY individuals with differences of sexual development (DSDs). We performed quad whole exome sequencing (WES) on two male siblings with microphallus, perineal hypospadias, and bifid scrotum and their unaffected parents. Both male siblings were compound heterozygous for a rare pathogenic HSD17B3 variant (c.239 G > A, p.R80Q) previously identified among individuals with 17β-HSD3 deficiency and a HSD17B3 variant (c.641A > G, p.E214 G) of uncertain significance. Following WES, the siblings underwent hCG stimulation testing with measurement of testosterone, androstenedione, and dihydrotestosterone which was non-diagnostic. To confirm pathogenicity of the HSD17B3 variants, we performed transient transfection of HEK-293 cells and measured conversion of radiolabeled androstenedione to testosterone. Both HSD17B3 variants decreased conversion of radiolabeled androstenedione to testosterone. As pathogenic HSD17B3 variants are rare causes of 46, XY DSD and hCG stimulation testing may not be diagnostic for 17β-HSD3 deficiency, WES in 46, XY individuals with DSDs can increase diagnostic yield and identify genomic variants for functional characterization of disruption of testosterone production.Requirement for oxytocin augmentation in spontaneous parturition is associated with the maternal serum steroid hormones assessed by liquid chromatography coupled to the tandem mass spectrometry

Mirta Kadivnik, Željko Debeljak, Dario Mandić, Jasenka Wagner, Kristina Kralik, Siniša Šijanović, Andrijana Muller, Vatroslav ŠerićPMID: 33855759 DOI: 10.1111/jog.14792

Abstract

The aim of research was to evaluate the maternal serum concentration of selected endogenous steroid hormones during spontaneous parturition at term and to determinate their association with the need for oxytocin augmentation.Blood of 108 healthy pregnant women whose parturition started with the regular spontaneous uterine contractions was drawn at the beginning of the labor. Liquid chromatography coupled to the tandem mass spectrometry device was utilized for measurement of sex hormone binding globulin, aldosterone, androstenedione, cortisol, cortisone, corticosterone, dehydroepiandrosterone, dehydroepiandrosteron sulphate, 17-hydroxyprogesterone, progesterone, and testosterone. Mann-Whitney U test, chi-square test, univariate and multivariate logistic regression, and receiver operating characteristic (ROC) analysis were used for the data analysis.

Reference ranges of the selected hormones assessed by liquid chromatography coupled to the tandem mass spectrometry in maternal serum were established. Statistically significant differences in the serum concentration of corticosterone, dehydroepiandrosterone, and androstenedione between mothers requiring oxytocin augmentation and the rest of women having spontaneous parturition were found (p = 0.002, p = 0.008, and p = 0.04, respectively). Concentrations were lower in the group of mothers who required oxytocin infusion for progression of labor. ROC analysis showed that all the mothers with dehydroepiandrosterone serum concentration above 21.6 nmol/L have lower chance to use oxytocin infusion for the labor progression ( area under the curve (AUC) = 0.649, sensitivity = 71.7%, specificity = 59.6%, p = 0.006).

This research provided reference ranges for the selected maternal serum steroid hormones at the beginning of parturition. Association of corticosterone, dehydroepiandrosterone, and androstenedione with the need for the oxytocin infusion usage has been established. Dehydroepiandrosterone could be potential predictor of oxytocin infusion augmentation for progression of the parturition.

11-Ketotestosterone is a major androgen produced in porcine adrenal glands and testes

Takashi Yazawa, Takahiro Sato, Takahiro Nemoto, Sayaka Nagata, Yoshitaka Imamichi, Takeshi Kitano, Toshio Sekiguchi, Junsuke Uwada, Mohammad Sayful Islam, Daisuke Mikami, Ikuyo Nakajima, Satoru Takahashi, Md Rafiqul Islam Khan, Nobuo Suzuki, Akihiro Umezawa, Takanori IdaPMID: 33609691 DOI: 10.1016/j.jsbmb.2021.105847

Abstract

Porcine steroid hormone profiles have some unique characteristics. We previously studied human and murine steroidogenesis using steroidogenic cells-derived from mesenchymal stem cells (MSCs). To investigate porcine steroidogenesis, we induced steroidogenic cells from porcine subcutaneous preadipocytes (PSPA cells), which originate from MSCs. Using cAMP, adenovirus-mediated introduction of steroidogenic factor-1 (SF-1)/adrenal 4-binding protein (Ad4BP) induced the differentiation of PSPA cells into sex steroid-producing cells. Introducing SF-1/Ad4BP also induced the aldo-keto reductase 1C1 (AKR1C1) gene. Porcine AKR1C1 had 17β-hydroxysteroid dehydrogenase activity, which converts androstenedione and 11-ketoandrostenedione into testosterone (T) and 11-ketotestosteorne (11KT). Furthermore, differentiated cells expressed hydroxysteroid 11β-dehydrogenase 2 (HSD11B2) and produced 11KT. HSD11B2 was expressed in testicular Leydig cells and the adrenal cortex. 11KT was present in the plasma of both immature male and female pigs, with slightly higher levels in the male pigs. T levels were much higher in the male pigs. It is noteworthy that in the female pigs, the 11KT levels were >10-fold higher than the T levels. However, castration altered the 11KT and T plasma profiles in the male pigs to near those of the females. 11KT induced endothelial nitric oxide synthase (eNOS) in porcine vascular endothelial cells. These results indicate that 11KT is produced in porcine adrenal glands and testes, and may regulate cardiovascular functions through eNOS expression.The risk factors of gestational diabetes mellitus in patients with polycystic ovary syndrome: What should we care

Xiaocui Li, Xinru Liu, Yan Zuo, Jiejun Gao, Yan Liu, Wei ZhengPMID: 34397795 DOI: 10.1097/MD.0000000000026521

Abstract

The influencing factors of gestational diabetes mellitus (GDM) in the polycystic ovary syndrome (PCOS) patients remain unclear, we aimed to investigate the risk factors of GDM in patients with PCOS, to provide reliable evidence for the prevention and treatment of GDM in PCOS patients.PCOS patients treated in our hospital from January 1, 2019 to October 31, 2020 were included. The personal and clinical treatment details of GDM and no GDM patients were analyzed. Logistic regressions were performed to analyze the factors influencing the occurrence of GDM.A total of 196 PCOS patients were included, the incidence of GDM in patients with PCOS was 23.98%. There were significant differences in the age, body mass index, insulin resistance index, fasting insulin, testosterone, androstenedione, and sex hormone-binding protein between GDM and no GDM patients with PCOS (all P < .05), and no significant differences in the family history of GDM, the history of adverse pregnancy, and multiple pregnancies were found (all P > .05). Age ≥30 years (odds ratio (OR) 2.418, 95% confidence interval (CI) 1.181-3.784), body mass index ≥24 kg/m2 (OR 1.973, 95%CI 1.266-3.121), insulin resistance index ≥22.69 (OR 2.491, 95%CI 1.193-4.043), fasting insulin ≥22.71 mIU/L (OR 2.508, 95%CI 1.166-5.057), testosterone ≥2.85 nmol/L (OR 1.821, 95%CI 1.104-2.762), androstenedione ≥6.63 nmol/L (OR 1.954, 95%CI 1.262-2.844), sex hormone-binding protein <64.22 nmol/L (OR 1.497, 95%CI 1.028-2.016) were the independent risk factors of GDM in patients with PCOS (all P < .05). The incidence of preeclampsia, premature delivery, premature rupture of membranes, polyhydramnios, and postpartum hemorrhage in the GDM group was significantly higher than that of the no-GDM group (all P < .05). There was no significant difference in the incidence of oligohydramnios between the 2 groups (P = .057).The incidence of GDM in PCOS patients is high, and the measures targeted at the risk factors are needed to reduce the occurrence of GDM in patients with PCOS.Innovative C

Alexis Paquin, Yassine Oufqir, Irina F Sevrioukova, Carlos Reyes-Moreno, Gervais BérubéPMID: 33933755 DOI: 10.1016/j.ejmech.2021.113496

Abstract

The synthesis of two isomeric testosterone dimers and an androstenedione dimer is reported. The design takes advantage of an efficient transformation of testosterone leading to the synthesis of the key diene, 7α-(buta-1,3-dienyl)-4-androsten-17β-ol-3-one, through an elimination reaction. It was found that in some instances the same reaction led to partial epimerization of the 17β-hydroxyl group into the 17α-hydroxyl group. The specific orientation of the hydroxyl function was confirmed by NMR spectroscopy. Capitalizing on this unforeseen side reaction, several dimers were assembled using an olefin metathesis reaction with Hoveyda-Grubbs catalyst. This led to the formation of two isomeric testosterone dimers with 17α-OH or 17β-OH (14α and 14β) as well as an androstenedione dimer (14). The new dimers and their respective precursors were tested on androgen-dependent (LNCaP) and androgen independent (PC3 and DU145) prostate cancer cells. It was discovered that the most active dimer was made of the natural hormone testosterone (14β) with an average ICof 13.3 μM. In LNCaP cells, 14β was ∼5 times more active than the antiandrogen drug cyproterone acetate (IC

of 12.0 μM vs. 59.6 μM, respectively). At low concentrations (0.25-0.5 μM), 14α and 14β were able to completely inhibit LNCaP cell growth induced by testosterone or dihydrotestosterone. Furthermore, cross-reactivity of androgen-based dimers with sterol-metabolizing cytochrome P450 3A4 was explored and the results are disclosed herein.

Wingless-type mouse mammary tumor virus integration site regulation of bovine theca cells

Leon J SpicerPMID: 34166505 DOI: 10.1093/jas/skab197

Abstract

Ovarian paracrine mediation by components of the wingless-type mouse mammary tumor virus integration site ligands (WNT1 to 11) and their receptors, frizzled family members (FZD1 to 10), has been proposed. Secreted truncated forms of FZD proteins (e.g., secreted frizzled-related protein 4 [SFRP4]) block the action of WNT ligands. Dickkopf-1 (DKK1) is another WNT antagonist, and R-spondin-1 (RSPO1) is one of a group of four secreted proteins that enhance WNT/β-catenin signaling. Our hypothesis was that granulosa cells signal theca cells (TCs) via SFRP4, DKK1, RSPO1, and WNT secretion to regulate TC differentiation and proliferation. Therefore, in vitro experiments were conducted to study the effects of WNT family member 3A (WNT3A), WNT5A, RSPO1, DKK1, insulin-like growth factor 1 (IGF1), bone morphogenetic protein 7 (BMP7), Indian hedgehog (IHH), and fibroblast growth factor 9 (FGF9) on bovine TC proliferation and steroidogenesis. TCs of large (8 to 20 mm) and small (3 to 6 mm) follicles were collected from bovine ovaries; TC monolayers were established in vitro and treated with various doses of recombinant human WNT3A, WNT5A, RSPO1, DKK1, IGF1, FGF9, BMP7, IHH, and/or ovine luteinizing hormone (LH) in serum-free medium for 48 h. In experiment 1, using LH-treated TC, IGF1, IHH, and WNT3A increased (P < 0.05) cell numbers and androstenedione production, whereas WNT3A and BMP7 inhibited (P < 0.05) progesterone production. In experiment 2, FGF9 blocked (P < 0.05) the WNT3A-induced increase in androstenedione production in LH plus IGF1-treated TC. In experiment 3, RSPO1 further increased (P < 0.05) LH plus IGF1-induced progesterone and androstenedione production. In experiment 4, SFRP4 and DKK1 alone had no significant effect on TC proliferation or progesterone production of large-follicle TC but both blocked the inhibitory effect of WNT5A on androstenedione production. In contrast, DKK1 alone inhibited (P < 0.05) small-follicle TC androstenedione production whereas SFRP4 was without effect. We conclude that the ovarian TC WNT system is functional in cattle, with WNT3A increasing proliferation and androstenedione production of TC.Breast Cancer: Targeting of Steroid Hormones in Cancerogenesis and Diagnostics

Marcela Valko-Rokytovská, Peter Očenáš, Aneta Salayová, Zuzana KosteckáPMID: 34070921 DOI: 10.3390/ijms22115878

Abstract

Breast cancer is the most common malignancy in women with high mortality. Sensitive and specific methods for the detection, characterization and quantification of endogenous steroids in body fluids or tissues are needed for the diagnosis, treatment and prognosis of breast cancer and many other diseases. At present, non-invasive diagnostic methods are gaining more and more prominence, which enable a relatively fast and painless way of detecting many diseases. Metabolomics is a promising analytical method, the principle of which is the study and analysis of metabolites in biological material. It represents a comprehensive non-invasive diagnosis, which has a high potential for use in the diagnosis and prognosis of cancers, including breast cancer. This short review focuses on the targeted metabolomics of steroid hormones, which play an important role in the development and classification of breast cancer. The most commonly used diagnostic tool is the chromatographic method with mass spectrometry detection, which can simultaneously determine several steroid hormones and metabolites in one sample. This analytical procedure has a high potential in effective diagnosis of steroidogenesis disorders. Due to the association between steroidogenesis and breast cancer progression, steroid profiling is an important tool, as well as in monitoring disease progression, improving prognosis, and minimizing recurrence.Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry

Abdullah Mm Faqehi, Scott G Denham, Gregorio Naredo, Diego F Cobice, Shazia Khan, Joanna P Simpson, Ghazali Sabil, Rita Upreti, Fraser Gibb, Natalie Zm Homer, Ruth AndrewPMID: 33588275 DOI: 10.1016/j.chroma.2021.461933